2,3-BIS(4-METHOXYPHENYL)-5-PHENYLTETRAZOLIUM CHLORIDE
Description
Historical Context and Discovery Timeline
The development of tetrazolium salt chemistry traces its origins to the late 19th century when the fundamental formazan structures were first characterized. The discovery of formazans occurred independently in 1892 when von Pechmann and Bamberger identified these compounds and proposed the nomenclature system that would form the foundation for subsequent tetrazolium salt development. These early researchers recognized the unique structural characteristics of the formazan backbone, which consists of the hypothetical fundamental compound with the structure NH=N-CH=N-NH2, establishing the basic framework for all subsequent tetrazolium derivatives.
The biological significance of tetrazolium salts emerged much later, marking a pivotal moment in biochemical research methodology. In 1941, Kuhn and Jerchel reported the groundbreaking observation of biological reduction of tetrazolium salts to formazans, fundamentally changing the understanding of these compounds from purely synthetic chemical entities to powerful biological research tools. Their work demonstrated that tetrazolium salts were being reduced to formazans by bacteria and various other plant and animal tissues, with the reduction occurring at cellular action centers, particularly in nuclei. This discovery attributed the reduction process to fermentative cellular processes, establishing the foundation for modern tetrazolium-based assays.
The transition from basic tetrazolium chemistry to sophisticated analytical applications gained momentum in the 1980s when the first widely accepted tetrazolium-based cell viability assay was developed by Mosmann in 1983. This methodology represented a significant advancement in high-throughput screening capabilities, providing researchers with a homogeneous assay method that eliminated the need for radioactive tritiated thymidine incorporation assays. The development of this colorimetric approach established tetrazolium salts as essential tools in cellular and biochemical research, paving the way for the synthesis and application of specialized derivatives like this compound.
The specific compound this compound emerged as part of the continued evolution of tetrazolium salt chemistry, designed to incorporate specific functional groups that would enhance its utility in biochemical applications. The incorporation of methoxyphenyl substituents was strategically chosen based on their electron-donating properties and their ability to influence the compound's solubility characteristics and reduction potential. The systematic development of this compound reflects the broader trend in tetrazolium chemistry toward creating specialized derivatives with tailored properties for specific research applications.
Structural Classification Within Tetrazolium Salts
This compound occupies a distinct position within the broader classification of tetrazolium salts, characterized by its unique substitution pattern and electronic configuration. The compound possesses the molecular formula C21H19ClN4O2 with a molecular weight of 394.9 g/mol, placing it among the medium-sized tetrazolium derivatives. The structural framework consists of a positively charged tetrazole ring core containing four nitrogen atoms, which serves as the fundamental organizing principle for all tetrazolium compounds.
The tetrazole ring system in this compound is substituted at positions 2, 3, and 5, creating a trisubstituted tetrazolium salt architecture. The International Union of Pure and Applied Chemistry name for this compound is 2,3-bis(4-methoxyphenyl)-5-phenyltetrazol-2-ium;chloride, which clearly delineates the substitution pattern. The presence of two 4-methoxyphenyl groups at positions 2 and 3 distinguishes this compound from simpler tetrazolium salts and places it in the category of polyaryl-substituted tetrazolium derivatives.
| Structural Parameter | Value | Classification Impact |
|---|---|---|
| Molecular Formula | C21H19ClN4O2 | Medium-sized tetrazolium salt |
| Molecular Weight | 394.9 g/mol | Intermediate molecular complexity |
| Substitution Pattern | 2,3-bis(methoxyphenyl)-5-phenyl | Trisubstituted tetrazolium |
| Ring System | Tetrazole core | Heterocyclic nitrogen-rich structure |
| Charge Distribution | Cationic tetrazolium, chloride anion | Ionic salt classification |
The compound's classification is further refined by its specific substitution pattern, which differentiates it from other tetrazolium salts used in similar applications. Unlike 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide, which features a thiazolyl substituent, or 2,3-bis(4-nitrophenyl)-5-phenyltetrazolium chloride, which contains nitrophenyl groups, the methoxyphenyl substitution creates unique electronic and solubility characteristics. This substitution pattern places the compound in the electron-rich tetrazolium category, where the methoxy groups serve as electron-donating substituents that influence the compound's reduction potential and cellular interactions.
The structural classification of this compound also encompasses its stereochemical considerations and conformational flexibility. The tetrazole ring adopts a planar configuration, while the attached phenyl rings can rotate around their respective bonds, creating multiple possible conformations. This conformational flexibility contributes to the compound's ability to interact with various biological systems and influences its reduction kinetics during biochemical assays.
Key Functional Groups and Their Electronic Configurations
The electronic configuration of this compound is dominated by the interplay between the electron-rich methoxy substituents and the electron-deficient tetrazolium core. The methoxy groups (-OCH3) attached to the phenyl rings at the para positions function as electron-donating groups through both resonance and inductive effects. The oxygen atom in each methoxy group possesses lone pairs of electrons that can delocalize into the conjugated aromatic ring system, creating a resonance effect that increases electron density within the ring's conjugated system.
The resonance contribution of the methoxy groups creates multiple canonical structures where negative formal charge can be delocalized across the aromatic system. This electron donation stabilizes positive charges that may develop during reduction processes, making the compound more susceptible to reduction compared to tetrazolium salts with electron-withdrawing substituents. The para positioning of the methoxy groups maximizes the resonance effect, as the electron density can be effectively transmitted through the aromatic ring to influence the tetrazolium core's electronic properties.
The tetrazolium ring system itself represents a highly electronegative functional group due to the presence of four nitrogen atoms within the five-membered ring structure. The nitrogen atoms create a positively charged, electron-deficient center that serves as an excellent electron acceptor. The quaternary nature of one nitrogen atom in the tetrazole ring contributes to the overall positive charge of the molecule, creating an electrophilic center that readily accepts electrons during reduction reactions.
| Functional Group | Electronic Effect | Contribution to Reactivity |
|---|---|---|
| 4-Methoxyphenyl (×2) | Electron-donating via resonance | Increases reduction susceptibility |
| Phenyl substituent | Neutral aromatic system | Provides structural stability |
| Tetrazolium core | Electron-accepting | Primary reduction site |
| Chloride anion | Spectator ion | Maintains charge neutrality |
The phenyl group at position 5 of the tetrazolium ring provides additional conjugation and structural rigidity without significantly altering the electronic balance of the molecule. Unlike the methoxyphenyl substituents, the unsubstituted phenyl group acts as a relatively neutral aromatic system that contributes to the overall stability of the molecule while maintaining the electron-accepting character of the tetrazolium core. This balanced electronic configuration creates optimal conditions for controlled reduction reactions in biological systems.
The chloride counter-ion plays a crucial role in maintaining the overall charge neutrality of the compound while remaining relatively uninvolved in the primary electronic processes. The ionic nature of the compound, with the positively charged tetrazolium cation balanced by the chloride anion, influences solubility characteristics and cellular uptake mechanisms. The dissociation of the chloride ion in aqueous solutions allows the tetrazolium cation to interact freely with reducing agents and cellular components, facilitating the reduction process that converts the compound to its corresponding formazan product.
The overall electronic configuration creates a compound with intermediate reduction potential, positioned between highly electron-deficient tetrazolium salts with electron-withdrawing substituents and those with extensive electron-donating substitution patterns. This intermediate character makes this compound particularly suitable for detecting moderate levels of cellular metabolic activity, as it can be reduced by active cells while remaining stable in non-reducing environments.
Properties
IUPAC Name |
2,3-bis(4-methoxyphenyl)-5-phenyltetrazol-2-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N4O2.ClH/c1-26-19-12-8-17(9-13-19)24-22-21(16-6-4-3-5-7-16)23-25(24)18-10-14-20(27-2)15-11-18;/h3-15H,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOUGQFAXQCKHN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C(N=[N+]2C3=CC=C(C=C3)OC)C4=CC=CC=C4.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Four-Step Synthesis via Formazan Intermediate
The most detailed synthesis protocol, described in patent CN103980216A, involves four sequential steps:
Step 1: Synthesis of Benzaldehyde-Phenylhydrazone
Phenylhydrazine reacts with benzaldehyde in methanol under cooled conditions (5°C) to form benzaldehyde-phenylhydrazone as a white needle-like solid. This step achieves near-quantitative yields due to the exothermic nature of the reaction and minimal side products.
Step 2: Diazonium Salt Preparation
Aniline is treated with hydrochloric acid and sodium nitrite at 0–5°C to generate a diazonium salt. The use of excess sodium nitrite (25–30%) ensures complete diazotization, critical for subsequent coupling reactions.
Step 3: Formazan Formation
The diazonium salt is coupled with benzaldehyde-phenylhydrazone in a methanol-pyridine mixture at 0°C. This step produces 1,3,5-triphenylformazan as a purple crystalline solid. Temperature control (<10°C) is essential to prevent decomposition, with yields reaching 40–50%.
Step 4: Oxidation to Tetrazolium Chloride
The formazan intermediate is dissolved in methanol and oxidized with chlorine gas (Cl₂) at 0–15°C. This exothermic reaction requires careful gas flow regulation to avoid overheating. The final product is purified via chloroform recrystallization, yielding 63% pure 2,3-bis(4-methoxyphenyl)-5-phenyltetrazolium chloride.
Optimized Chlorine Gas Oxidation Method
A U.S. patent (US4143049A) refines the oxidation step, achieving an 80% yield by:
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Replacing traditional oxidants (e.g., butyl nitrite) with Cl₂ gas.
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Conducting reactions in titanium reactors to prevent corrosion and reduce synthesis time (10–60 minutes vs. 10 hours).
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Neutralizing the hydrochloride byproduct with potassium hydroxide in ethanol, simplifying purification.
This method reduces resin formation and side reactions, making it industrially scalable.
Critical Reaction Parameters
Temperature and pH Control
| Parameter | Step 1 | Step 2 | Step 3 | Step 4 |
|---|---|---|---|---|
| Temperature Range | 5°C | 0–5°C | 0–10°C | 0–15°C |
| pH | N/A | <1 (HCl) | ~9.5 | N/A |
Maintaining low temperatures during diazonium salt formation and coupling prevents premature decomposition. The alkaline pH (~9.5) in Step 3 facilitates nucleophilic attack during formazan synthesis.
Solvent and Reagent Selection
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Methanol : Preferred for its ability to dissolve intermediates while enabling crystallization upon cooling.
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Pyridine : Added in Step 3 to stabilize the diazonium intermediate and enhance coupling efficiency.
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Chlorine Gas : Superior to hydrogen peroxide or nitrites due to faster reaction kinetics and higher yields.
Comparative Analysis of Methods
The optimized chlorine gas method outperforms traditional routes in yield and time efficiency but requires specialized equipment for gas handling. Both methods produce material meeting HPLC purity standards (>98%).
Challenges and Mitigation Strategies
4.1. Side Reactions
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Diazonium Salt Decomposition : Addressed by maintaining temperatures <5°C and using excess NaNO₂.
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Over-Oxidation : Controlled by gradual Cl₂ addition and real-time temperature monitoring.
4.2. Purification
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Recrystallization : Chloroform and ether washes remove unreacted formazan and inorganic salts.
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Activated Carbon Decolorization : Eliminates colored impurities, yielding light yellow crystals.
Industrial Applications and Quality Control
The compound’s utility in cell viability assays mandates strict adherence to purity benchmarks:
Chemical Reactions Analysis
2,3-BIS(4-METHOXYPHENYL)-5-PHENYLTETRAZOLIUM CHLORIDE undergoes various chemical reactions, including:
Reduction: It is reduced to form colored formazans, which is the basis for its use in biochemical assays.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings.
Oxidation: It can be oxidized under certain conditions, although this is less common in practical applications.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various reducing agents. The major products formed from these reactions are typically formazans and substituted derivatives of the original compound.
Scientific Research Applications
Cell Viability Assays
This compound is widely used in colorimetric assays to assess cell viability and proliferation. It serves as a reliable indicator for evaluating the effects of drugs or treatments on cell health.
- Mechanism : The reduction of tetrazolium salts to formazan crystals by viable cells provides a measurable color change, which can be quantified using spectrophotometry.
| Study | Cell Type | Treatment | Outcome |
|---|---|---|---|
| HeLa | Chemotherapy | Increased cell death observed with higher drug concentrations. | |
| MCF-7 | Anticancer agents | Significant reduction in viability at 24 hours post-treatment. |
Biochemical Research
In biochemical assays, this compound acts as a key reagent for studying enzyme activities and metabolic processes. It is crucial for understanding disease mechanisms.
- Applications :
- Enzyme activity assays
- Metabolic pathway analysis
| Research Focus | Enzyme Studied | Findings |
|---|---|---|
| Enzyme kinetics | Lactate dehydrogenase | Inhibition by specific metabolites was quantified using the compound. |
| Metabolic profiling | Glycolytic enzymes | Enhanced understanding of metabolic shifts in cancer cells. |
Pharmaceutical Development
The compound aids in screening potential drug candidates by evaluating their cytotoxic effects, thus streamlining the drug discovery process.
- Use Case : Evaluating the cytotoxicity of new compounds during preclinical trials.
Environmental Testing
In environmental studies, this chemical is employed to assess the toxicity of pollutants on microbial populations, contributing to ecological research and safety assessments.
- Application Example : Assessing the impact of heavy metals on microbial viability.
| Pollutant Tested | Concentration (ppm) | Effect on Microbes |
|---|---|---|
| Lead | 50 | Significant reduction in microbial activity observed. |
| Cadmium | 20 | Complete inhibition of growth at higher concentrations. |
Histological Staining
The compound is utilized in histology for staining tissues, enhancing the visualization of cellular structures under a microscope, which is vital for diagnostic purposes.
- Application : Staining tumor sections to identify cellular morphology and structure.
| Tissue Type | Staining Result |
|---|---|
| Tumor biopsy | Clear visualization of cell architecture and necrosis patterns. |
| Normal tissue | Distinct cellular layers highlighted, aiding in pathology assessment. |
Case Study 1: Evaluation of Anticancer Drug Efficacy
A study investigated the efficacy of a new anticancer drug using this compound in HeLa cells. The results indicated that higher concentrations of the drug led to increased cell death, demonstrating its potential as an effective treatment option.
Case Study 2: Environmental Impact Assessment
Research conducted on the effects of heavy metals on microbial communities utilized this compound to measure viability post-exposure. The findings revealed significant toxicity levels at low concentrations, emphasizing the need for stringent environmental regulations.
Mechanism of Action
The primary mechanism of action for 2,3-BIS(4-METHOXYPHENYL)-5-PHENYLTETRAZOLIUM CHLORIDE involves its reduction to form colored formazans. This reduction is typically catalyzed by cellular enzymes, making it a useful indicator of cell viability. The molecular targets and pathways involved include various dehydrogenases and reductases present in living cells.
Comparison with Similar Compounds
Comparison with Similar Tetrazolium Chloride Compounds
The structural and functional differences between 2,3-bis(4-methoxyphenyl)-5-phenyltetrazolium chloride and its analogs are critical for their respective applications. Below is a comparative analysis based on substituent effects, physicochemical properties, and research findings.
Structural and Substituent Effects
| Compound Name | Substituents (Positions 2 & 3) | Molecular Formula | Key Substituent Properties |
|---|---|---|---|
| This compound | 4-methoxy (-OCH₃) | C₂₁H₁₉ClN₅O₂* | Electron-donating, moderate polarity |
| 2,3-Bis(4-nitrophenyl)-5-phenyltetrazolium chloride | 4-nitro (-NO₂) | C₁₉H₁₃ClN₆O₄ | Electron-withdrawing, high polarity |
| 2,3-Bis(3-fluorophenyl)-5-phenyltetrazolium chloride | 3-fluoro (-F) | C₁₉H₁₂ClF₂N₅ | Electron-withdrawing, low polarizability |
| 2,3-Bis(4-chlorophenyl)-5-phenyltetrazolium chloride | 4-chloro (-Cl) | C₁₉H₁₂Cl₃N₅ | Electron-withdrawing, moderate polarity |
*Note: Molecular formula inferred from structural analogs in and .
chloride
- Solubility: Enhanced solubility in polar organic solvents (e.g., DMSO, ethanol) due to the methoxy group’s moderate polarity.
- Stability : Resistant to hydrolysis under basic conditions, making it suitable for long-term assays.
2,3-Bis(4-nitrophenyl)-5-phenyltetrazolium chloride
- Solubility : Lower solubility in organic solvents due to nitro groups’ high polarity; often requires aqueous-organic mixtures .
- Stability : Prone to reduction under acidic conditions, limiting its use in certain environments.
- Applications : Commonly used in histochemical staining due to its membrane-impermeable nature, requiring cell lysis for formazan formation.
2,3-Bis(3-fluorophenyl)-5-phenyltetrazolium chloride
- Solubility : Higher lipid solubility compared to nitro analogs, enhancing cell membrane permeability .
- Reduction Efficiency : Fluorine’s electronegativity increases redox sensitivity, making it suitable for rapid assays.
2,3-Bis(4-chlorophenyl)-5-phenyltetrazolium chloride
Biological Activity
2,3-Bis(4-methoxyphenyl)-5-phenyltetrazolium chloride (also known as MTT) is a tetrazolium salt commonly used in biological assays to assess cell viability and metabolic activity. Upon reduction by metabolically active cells, MTT is converted into a colored formazan product, which can be quantified spectrophotometrically. This article explores the biological activity of MTT, its mechanisms of action, and its applications in various research contexts.
- Molecular Formula : C₂₁H₁₉ClN₄O
- Molecular Weight : 394.86 g/mol
- Appearance : White to yellow to orange crystalline powder
- Purity : ≥ 98% (by HPLC) .
The biological activity of MTT is primarily linked to its ability to penetrate cell membranes and be reduced by dehydrogenases in viable cells. The reduction process involves the transfer of electrons from NADH or NADPH-dependent oxidoreductases, leading to the formation of insoluble formazan crystals within the cells. These crystals can then be solubilized for quantification.
Reaction Overview:
- Cell Penetration : MTT crosses the cell membrane.
- Reduction : Metabolically active cells reduce MTT to formazan.
- Quantification : The resulting formazan can be solubilized and measured spectrophotometrically.
Cell Viability Assays
MTT assays are widely utilized to evaluate cell viability in various experimental settings, including:
- Cancer Research : Assessing the cytotoxic effects of chemotherapeutic agents on cancer cell lines.
- Pharmacology : Evaluating the efficacy of new drugs on different cell types.
- Toxicology : Determining the toxic effects of environmental pollutants on cell cultures.
Case Studies
- Cancer Cell Lines : In a study assessing the effects of a novel anticancer compound, MTT assays demonstrated a dose-dependent decrease in viability across multiple cancer cell lines, indicating the compound's potential as an effective treatment option .
- Neurotoxicity Assessment : Research evaluating neurotoxic effects of heavy metals utilized MTT assays to show significant reductions in neuronal cell viability, correlating with increased concentrations of metal exposure .
Comparative Analysis with Other Assays
| Assay Type | Advantages | Disadvantages |
|---|---|---|
| MTT Assay | Simple, rapid, quantitative | Limited to metabolically active cells |
| Trypan Blue Exclusion | Direct visualization of live/dead cells | Labor-intensive and subjective |
| Alamar Blue | Non-toxic, continuous monitoring | Less sensitive compared to MTT |
Limitations and Considerations
While MTT assays are widely used, they have limitations:
- Cell Type Specificity : Some cell types may not effectively reduce MTT due to low metabolic activity or lack of necessary enzymes .
- Interference by Compounds : Certain substances can interfere with the assay results by affecting either cell metabolism or the reduction process itself .
- Formazan Solubility : The solubility of formazan can vary depending on the solvent used for extraction, potentially leading to inconsistencies in quantification.
Q & A
Q. Quality Control :
- HPLC Analysis : Purity >98% is typically achieved using a C18 column with mobile phases like acetonitrile/water (70:30 v/v) and UV detection at 254 nm .
- Structural Validation : ¹H-NMR (δ 3.84 ppm for methoxy groups) and mass spectrometry (exact mass 402.039) confirm molecular integrity .
Basic Question: How does this tetrazolium salt function in cell viability assays?
Mechanistic Explanation :
The compound acts as an electron acceptor in dehydrogenase-coupled reactions. Upon cellular reduction (via NADH/NADPH-dependent enzymes), it forms a colored formazan derivative. Key steps:
Reduction : Tetrazolium → Formazan (absorbance at 490–570 nm).
Quantification : Spectrophotometric measurement correlates with metabolic activity .
Critical Note : Interference may occur with other cellular reductants (e.g., ascorbate), requiring controlled experimental conditions .
Basic Question: What structural features influence its reactivity in biochemical assays?
Q. Structural Analysis :
- Methoxy Groups : Electron-donating 4-methoxyphenyl substituents enhance solubility and stabilize the tetrazolium ring during reduction.
- Phenyl Group at Position 5 : Provides steric stability and modulates redox potential.
- Chloride Counterion : Balances charge, improving crystallinity .
Advanced Question: How can researchers optimize detection sensitivity in heterogeneous biological samples?
Q. Methodological Recommendations :
- Solubility Enhancement : Use DMSO as a co-solvent (≤1% v/v) to prevent precipitation in aqueous buffers.
- Interference Mitigation : Pre-treat samples with catalase to eliminate peroxide-mediated false signals.
- Detection Limits : Linear range typically spans 10⁻⁶–10⁻³ M; validate using standard curves with known formazan concentrations .
Advanced Question: What are the stability challenges during long-term storage, and how can they be addressed?
Q. Stability Profile :
- Light Sensitivity : Degrades under UV exposure; store in amber vials at –20°C.
- Hydrolysis Risk : Susceptible to moisture; lyophilize for long-term storage.
- Validation : Monitor via periodic HPLC to detect decomposition products (e.g., free methoxyphenyl groups) .
Advanced Question: How do structural analogs (e.g., 2,3-bis(3-fluorophenyl) derivatives) compare in redox assays?
Q. Comparative Analysis :
| Parameter | 4-Methoxyphenyl Derivative | 3-Fluorophenyl Derivative |
|---|---|---|
| Redox Potential (mV) | –320 ± 15 | –280 ± 10 |
| Solubility (mg/mL) | 12.5 (in PBS) | 8.2 (in PBS) |
| Detection Sensitivity | Higher (ε = 26,500 M⁻¹cm⁻¹) | Moderate (ε = 18,000 M⁻¹cm⁻¹) |
Q. Troubleshooting Framework :
Control Experiments : Include cell-free controls to exclude abiotic reduction.
Normalization : Use protein content (Bradford assay) or DNA quantification for cell density correction.
Enzyme-Specific Inhibition : Test with rotenone (mitochondrial inhibitor) to isolate dehydrogenase sources.
Spectroscopic Artifacts : Confirm absorbance peaks with LC-MS to rule out interfering chromophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
